Carbonyl fluoride

Description

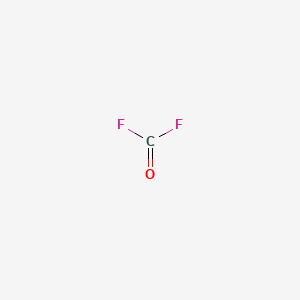

Structure

3D Structure

Properties

IUPAC Name |

carbonyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF2O/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRWEQXVUNLMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2O, COF2 | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbonyl fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbonyl_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059858 | |

| Record name | Carbonic difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbonyl fluoride appears as a colorless gas with a pungent odor. Very toxic by inhalation. Prolonged exposure of the containers to fire or heat may result in violent rupturing and rocketing., Colorless gas with a pungent and very irritating odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS HYGROSCOPIC COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a pungent and very irritating odor., Colorless gas with a pungent and very irritating odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-117 °F at 760 mmHg (USCG, 1999), -84.57 °C, -83 °C, -118 °F | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Hygroscopic, Solubility in water: reaction, Reacts | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.896 g/l, PUNGENT, VERY HYGROSCOPIC GAS; DENSITY (SOLID) @ -190 °C: 1.388; HEAT OF FORMATION: 166.6 KCAL; INSTANTLY HYDROLYZED BY WATER, Density (gas): 2.89 g/l, Relative density (water = 1): 1.39 (-190 °C), 2.29(relative gas density) | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.139 at -173.2 °F (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.3, 1.139 at -173.2 °F | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

55.4 atm (NIOSH, 2023), 4.45X10+4 mm Hg at 25 °C /calculated from experimentally derived coefficients/, 55.4 atm | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS GAS, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

353-50-4 | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonyl fluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/carbonyl-fluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonic difluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonyl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NU89R5398 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FG5D75C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-173 °F (USCG, 1999), -111.26 °C, -114 °C, -173 °F | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Carbonyl Fluoride from Carbon Monoxide and Fluorine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl fluoride (COF₂), the fluoride analog of phosgene, is a colorless, highly toxic gas with a pungent odor.[1] It serves as a valuable reagent and intermediate in organic and inorganic chemistry, finding applications as a fluorinating agent and in the production of various fluorochemicals.[2] This guide provides a comprehensive technical overview of the synthesis of this compound, with a primary focus on the reaction of carbon monoxide (CO) and fluorine (F₂). It includes detailed experimental protocols derived from scientific literature and patents, a comparative analysis of reaction conditions, and essential safety information.

Synthesis of this compound from Carbon Monoxide and Fluorine

The direct gas-phase reaction of carbon monoxide and fluorine is a primary method for the synthesis of this compound. The reaction is highly exothermic and requires careful control to prevent over-fluorination to carbon tetrafluoride (CF₄) and to manage the risk of explosion.[3][4]

Reaction: CO + F₂ → COF₂

Alternative methods for the synthesis of this compound include the fluorination of carbon monoxide using silver difluoride (AgF₂), and processes starting from phosgene (COCl₂) or tetrafluoroethylene (TFE).[1][5]

Data Presentation: A Comparative Analysis of Synthesis Parameters

The following table summarizes quantitative data from various patented methods for the synthesis of this compound, providing a comparative overview of different reaction conditions and outcomes.

| Parameter | Method 1: Direct Fluorination with Diluent | Method 2: Direct Fluorination in a Cooled Reactor | Method 3: Fluorination with Silver Difluoride |

| Reactants | Carbon Monoxide, Fluorine, this compound (diluent) | Carbon Monoxide, Fluorine | Carbon Monoxide, Silver Difluoride |

| Reactor Type | Stainless steel reactor with stirring | Stainless steel reactor with cooling jacket | Stainless steel column |

| Temperature | Gas Phase: 27.1°C; Liquid Phase: 18.1°C | Cooling Water: -10°C | Room Temperature |

| Pressure | 0.1 MPa (gauge pressure) | - | Atmospheric |

| Reactant Ratio (CO:F₂) | 1:1 | - | CO passed over AgF₂ |

| Flow Rates | CO: 2,000 SCCM; F₂: 2,000 SCCM; COF₂ (diluent): 2,450 SCCM | - | Helium carrier gas: 5 mL/min |

| Catalyst | None | None | None |

| Yield | 100% CO conversion, 99.0% selectivity for COF₂ | High | Quantitative conversion of [¹¹C]CO |

| Reference | [4] | [4] | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Direct Gas-Phase Fluorination of Carbon Monoxide with a Diluent

This protocol is based on a patented industrial production method.[4]

Objective: To synthesize this compound by the direct reaction of carbon monoxide and fluorine using this compound as a diluent to control the reaction temperature.

Materials:

-

Carbon monoxide (CO) gas

-

Fluorine (F₂) gas (45 vol % in a suitable inert gas)

-

This compound (COF₂) gas (for dilution)

-

Stainless steel reactor (5 L) equipped with a stirrer, gas inlet and outlet pipes, and a cooling jacket.

-

Double-pipe heat exchanger

-

Gas chromatography (GC) system for product analysis

Procedure:

-

Deaerate the stainless steel reactor.

-

Cool the reactor by supplying cooling water at -10°C to the cooling jacket.

-

Introduce liquid this compound into the reactor to act as a heat transfer medium and diluent.

-

Vigorously stir the liquid in the reactor.

-

Simultaneously introduce carbon monoxide gas at a flow rate of 2,000 SCCM and fluorine gas (45 vol %) at a flow rate of 2,000 SCCM into the reactor.

-

Introduce this compound gas as a diluent for the fluorine gas at a flow rate of 2,450 SCCM.

-

Maintain the pressure inside the reactor at 0.1 MPa (gauge pressure).

-

The gaseous product mixture is continuously discharged from the reactor and passed through a double-pipe heat exchanger for cooling.

-

Analyze the composition of the crude reaction gas using gas chromatography to determine the conversion of carbon monoxide and the selectivity for this compound.

Expected Outcome: This method is reported to achieve a 100% reaction rate of carbon monoxide with a selectivity for this compound of 99.0%.[4]

Protocol 2: Synthesis of [¹¹C]Carbonyl Difluoride using Silver Difluoride

This protocol is adapted from a method for the radiosynthesis of [¹¹C]carbonyl difluoride.[6]

Objective: To synthesize this compound by passing carbon monoxide over silver difluoride.

Materials:

-

Carbon monoxide ([¹¹C]CO or non-radioactive CO)

-

Silver difluoride (AgF₂)

-

Helium (He) carrier gas

-

Stainless steel column

-

Gas flow controller

Procedure:

-

Pack a stainless steel column with silver difluoride (approximately 0.4 g for quantitative conversion of nanomolar quantities of CO).

-

Pass a stream of helium gas through the column at a flow rate of 5 mL/min.

-

Introduce carbon monoxide into the helium stream.

-

The reaction occurs at room temperature as the carbon monoxide passes over the silver difluoride.

-

The effluent gas containing this compound can be used directly for subsequent reactions or collected in a suitable trap.

Expected Outcome: This method provides a nearly quantitative conversion of carbon monoxide to this compound on a small scale.[6]

Mandatory Visualizations

Logical Workflow for this compound Synthesis and Purification

Caption: A logical workflow diagram illustrating the synthesis of this compound from carbon monoxide and fluorine, followed by a two-step purification process.

Experimental Setup for Direct Gas-Phase Fluorination

Caption: A schematic of a typical experimental setup for the direct gas-phase fluorination of carbon monoxide to produce this compound.

Safety Precautions

This compound is a highly toxic and corrosive gas.[1] Fluorine gas is a powerful oxidizing agent and is also extremely toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn. A safety data sheet (SDS) for both this compound and fluorine should be consulted before commencing any experimental work. Emergency response equipment, including a safety shower and eyewash station, should be readily accessible.

Conclusion

The synthesis of this compound from carbon monoxide and fluorine is a well-established but hazardous process that requires careful control of reaction conditions to ensure high yield and purity while mitigating safety risks. The use of diluents and efficient cooling are critical for managing the exothermicity of the direct fluorination reaction. The silver difluoride method offers a convenient laboratory-scale alternative. This guide provides a foundational understanding of the key synthetic routes and experimental considerations for researchers and professionals working with this important fluorinated compound.

References

- 1. WO1996019409A1 - Manufacture of this compound - Google Patents [patents.google.com]

- 2. [11C]Carbonyl difluoride – a new and highly efficient [11C]carbonyl group transfer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. scribd.com [scribd.com]

Carbonyl Fluoride (COF₂): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl fluoride (COF₂), also known as fluorophosgene, is a highly reactive, colorless, and toxic gas with a pungent odor.[1][2] As the fluorine analog of phosgene, it serves as a valuable, albeit hazardous, reagent in organic and inorganic synthesis. Its utility stems from its role as a key intermediate in the production of various fluorinated compounds.[3][4] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and essential safety and handling procedures.

Physical Properties

This compound is a gas at standard temperature and pressure.[5] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | COF₂ | [2] |

| Molecular Weight | 66.01 g/mol | [1][2][6] |

| Appearance | Colorless gas | [1][2][5] |

| Odor | Pungent, irritating | [1][2][5] |

| Boiling Point | -83.1 °C (-117.6 °F) | [7] |

| Melting Point | -114 °C (-173.2 °F) | [1][6][7] |

| Density (liquid at -114°C) | 1.139 g/mL | [7] |

| Vapor Density (air=1) | 2.29 | [7] |

| Vapor Pressure | 55.4 atm at 21°C | [1][7] |

| Water Solubility | Reacts readily | [1][2] |

| Ionization Potential | 13.02 eV | [1][2] |

| Molecular Geometry | Trigonal planar, C2v symmetry | [5][8] |

| Bond Lengths | C=O: 1.174 Å, C-F: 1.312 Å | [6][8] |

| Bond Angle | F-C-F: 108.0° | [8] |

Chemical Properties and Reactivity

This compound is a highly electrophilic compound, making it susceptible to nucleophilic attack at the carbonyl carbon.[4][5] This reactivity is central to its synthetic applications and also underlies its hazardous nature.

Hydrolysis

This compound reacts readily with water and moisture to produce carbon dioxide and highly corrosive hydrogen fluoride.[1][7][8] This reaction is a critical consideration for its handling and storage.

Reaction: COF₂ + H₂O → CO₂ + 2HF[8]

The hydrolysis proceeds through a tetrahedral intermediate and has a second-order rate constant of 2.3 × 10⁻² M⁻¹s⁻¹ at 25°C.[5] The activation energy for this reaction is 45.2 kJ/mol.[5]

Reactions with Alcohols and Amines

This compound reacts with alcohols to form fluoroformates, which can further decompose to carbon dioxide and alkyl fluorides.[4][5] With amines, it readily forms carbamoyl fluorides.[4]

Decomposition

At elevated temperatures (450-490°C), this compound decomposes into toxic gases, including carbon monoxide and fluorine.[2][7]

Incompatibilities

This compound is incompatible with water, bases (including amines), strong oxidizing agents, and alcohols.[1][7] It can react violently with certain compounds like hexafluoroisopropylideneaminolithium.[1][7]

Experimental Protocols

Synthesis of this compound

Several methods are available for the laboratory and industrial synthesis of this compound.

1. From Phosgene and Hydrogen Fluoride

This method involves the halogen exchange reaction between phosgene (COCl₂) and hydrogen fluoride (HF).[7][9]

-

Materials: Phosgene (COCl₂), anhydrous hydrogen fluoride (HF), activated carbon (catalyst, optional).[9]

-

Procedure: Phosgene is reacted with at least one mole of hydrogen fluoride per mole of phosgene at a temperature of at least 50°C.[9] The use of a catalyst such as active carbon can improve conversion rates, particularly at lower temperatures (150-250°C).[9] The crude reaction product, containing this compound, unreacted starting materials, and hydrogen chloride, is then purified.[9] Purification can be achieved by contacting the gas mixture with an inorganic material that is inert to this compound but reacts with hydrogen chloride, such as sulfur trioxide.[9] The final product can be further purified by low-temperature, high-pressure distillation to achieve a purity of 95% or higher.[9]

2. Fluorination of Carbon Monoxide

This compound can be prepared by the direct fluorination of carbon monoxide (CO).[7][8]

-

Materials: Carbon monoxide (CO), silver(II) fluoride (AgF₂).[8]

-

Procedure: Carbon monoxide gas is passed over silver(II) fluoride at ambient temperature.[10] This method is convenient for laboratory-scale synthesis and can be adapted for the preparation of radiolabeled [¹¹C]this compound for positron emission tomography (PET) applications.[10]

Handling and Safety Precautions

This compound is a highly toxic and corrosive gas that requires stringent safety protocols.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified ducted fume hood.[3][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a gas-tight chemical protection suit, self-contained breathing apparatus, cold-insulating gloves, and a face shield or eye protection in combination with breathing protection.[12]

-

Material Compatibility: Avoid using cast iron or malleable fittings, as the gas and its hydrolysis product (HF) can react with metals to form explosive hydrogen gas.[3][7]

-

Leak Detection and Spill Response: In case of a leak, evacuate the area and stop the flow of gas.[1] If the source is a cylinder that cannot be sealed, move it to a safe, open-air location to empty.[1] Do not use water to clean up spills, as it will react to form HF.[1]

-

Storage: Store this compound cylinders in a cool, well-ventilated, fireproof area, secured in an upright position.[12][13]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Gas-phase FTIR spectra can be obtained by introducing a known pressure of this compound into a gas cell.[14] The sample can be diluted with an inert gas like nitrogen.[15]

-

Data Acquisition: Spectra are typically recorded at a resolution of 0.0025 cm⁻¹ or higher.[14] Multiple scans are co-added to improve the signal-to-noise ratio.[14]

-

Key Bands: The ν₆ band is a prominent feature in the IR spectrum of this compound.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: Due to the presence of fluorine atoms, ¹⁹F NMR is a valuable tool for characterizing this compound and its reaction products.[16]

Applications in Research and Development

This compound is a versatile reagent in organic synthesis, primarily used as a fluorinating agent.[3][5] It is employed in the synthesis of:

-

Fluoroalkanes[3]

-

Difluoroisocyanates[3]

-

Fluorinated alkyl isocyanates[3]

-

Acyl fluorides from carboxylic acids[8]

Its high reactivity and the potential for introducing fluorine atoms into organic molecules make it a compound of interest for drug development and materials science.

Conclusion

This compound is a potent and versatile chemical with significant applications in fluorine chemistry. Its physical and chemical properties are well-characterized, but its high toxicity and reactivity necessitate strict adherence to safety protocols. This guide provides a foundational understanding for researchers and scientists working with or considering the use of this important fluorinating agent.

References

- 1. nj.gov [nj.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. research.uga.edu [research.uga.edu]

- 4. echemi.com [echemi.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Reaction of Thiothis compound Generated from Difluorocarbene with Amines | Scilit [scilit.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Reaction of Thiothis compound Generated from Difluorocarbene with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. nist.gov [nist.gov]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. researchgate.net [researchgate.net]

- 13. US2836622A - Preparation of this compound - Google Patents [patents.google.com]

- 14. airgas.com [airgas.com]

- 15. US8513458B2 - Process for production of this compound - Google Patents [patents.google.com]

- 16. spectrabase.com [spectrabase.com]

The Unraveling of a Fluorinated Carbonyl: An In-depth Technical Guide to the Thermal Decomposition of Carbonyl Fluoride

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the thermal decomposition mechanism of carbonyl fluoride (COF₂). This guide provides a thorough examination of the core reaction kinetics, experimental methodologies, and decomposition pathways, presenting critical data in a clear and accessible format to support advancements in fields where fluorinated compounds are utilized.

This compound, a colorless and toxic gas analogous to phosgene, is a key molecule in various chemical processes, including the synthesis of fluorinated organic compounds and as a decomposition product of larger per- and polyfluoroalkyl substances (PFAS).[1][2] Understanding its thermal stability and decomposition mechanism is paramount for process optimization, safety, and environmental impact assessment.

Core Decomposition Mechanism

The thermal decomposition of this compound is primarily a unimolecular process, initiating with the cleavage of a carbon-fluorine bond to yield a carbonyl monofluoride radical (COF) and a fluorine atom.[3][4] This primary dissociation is the rate-determining step in the overall decomposition process under high-temperature conditions.

Primary Decomposition Reaction:

COF₂ + M → COF + F + M[5]

Subsequent reactions involving the COF radical contribute to the overall product distribution. A key secondary reaction is the decomposition of the COF radical itself:

Secondary Decomposition Reaction:

COF + M → CO + F + M[5]

The presence of other species, such as hydrogen or water vapor, can introduce additional reaction pathways, significantly influencing the decomposition kinetics and final products.[3][4][5] For instance, in the presence of moisture, this compound readily hydrolyzes to form carbon dioxide and hydrogen fluoride.[1][6][7][8]

Quantitative Kinetic Data

The kinetics of this compound decomposition have been investigated under various conditions, primarily using shock tube techniques. The following tables summarize the key quantitative data from these studies.

| Reaction | Rate Constant (k) | Activation Energy (Ea) | Temperature Range (K) | Pressure Range (atm) | Reference |

| COF₂ + M → COF + F + M | k₁ = 10¹⁴.²⁵±⁰.²⁴ exp(-77200 ± 3300/RT) cc/mole·sec | 77.2 ± 3.3 kcal/mole | 2600–3300 | 2.5–9.0 | [5] |

| COF + M → CO + F + M | k₂ = 10¹⁵.⁰ exp(-49000/RT) cc/mole·sec | 49.0 kcal/mole | Derived | Derived | [5] |

| COF₂ → COF + F | Second-order rate law with a temperature-dependent frequency factor | 55.6 kcal/mole | High Temperatures | - | [3] |

Note: M represents a collision partner, typically an inert gas like Argon. RT is the product of the gas constant and the absolute temperature.

Experimental Protocols

The study of this compound's thermal decomposition has predominantly relied on shock tube experiments coupled with various analytical techniques.

Shock Tube with Infrared Emission Monitoring

A common experimental setup involves a shock tube to rapidly heat a mixture of this compound highly diluted in an inert gas, such as argon.[3][4]

Methodology:

-

A mixture of this compound (COF₂) and argon (Ar) is introduced into the driven section of a shock tube.

-

A diaphragm separating the high-pressure driver gas from the low-pressure driven gas is ruptured, generating a shock wave that propagates through the COF₂/Ar mixture.

-

The gas is heated and compressed by both the incident and reflected shock waves to high temperatures and pressures.[3]

-

The thermal decomposition of COF₂ is initiated.

-

The concentration of COF₂ is monitored over time by measuring the infrared radiation emitted from one of its fundamental vibrational bands (e.g., the 5.15-micron band).[3]

-

The rate of decomposition is determined from the decay of the infrared emission signal.

Shock Tube with Time-of-Flight Mass Spectrometry

To identify the decomposition products, the shock tube can be coupled with a time-of-flight mass spectrometer.[9]

Methodology:

-

Similar to the infrared emission method, a COF₂/Ar mixture is heated using a shock wave.

-

A small sample of the reacting gas mixture is extracted from the reflected shock region at specific time intervals.

-

The extracted gas is rapidly quenched and analyzed by a time-of-flight mass spectrometer to identify the species present, including reactants, intermediates, and final products.[9]

Visualizing the Decomposition and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathway of this compound and a typical experimental workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. turi.org [turi.org]

- 8. EGUsphere - Experimental determination of the global warming potential of this compound [egusphere.copernicus.org]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Molecular Structure and Bond Angles of Carbonyl Fluoride (COF2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bond angles, and the methodologies used to determine these properties for Carbonyl Fluoride (COF2), also known as phosgene.

Molecular Structure and Geometry

This compound is a planar molecule with a trigonal planar geometry, consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory predictions for a central atom with three bonding regions.[1][2] The central carbon atom exhibits sp² hybridization, forming one σ-bond with the oxygen atom and two σ-bonds with the fluorine atoms. The remaining p-orbital on the carbon participates in a π-bond with an oxygen p-orbital, resulting in a carbon-oxygen double bond.[1] The molecule belongs to the C₂ᵥ point group symmetry.[3]

Quantitative Structural Data

The precise bond lengths and angles of COF2 have been determined through experimental techniques, primarily microwave spectroscopy.[1][4] These quantitative parameters are summarized in the table below.

| Parameter | Value |

| Bond Angles | |

| F-C-F Angle | 108.0°[1][3][4] |

| O-C-F Angle | ~126.0°[1] |

| Bond Lengths | |

| C=O Bond Length | 1.174 Å[1][3][4] |

| C-F Bond Length | 1.312 Å[1][3][4] |

| Other Properties | |

| Dipole Moment | 0.951 D[1][4] |

The deviation of the bond angles from the ideal 120° of a perfect trigonal planar geometry is due to the different electronic repulsions between the C=O double bond and the C-F single bonds. The greater repulsion of the double bond's electron density compresses the F-C-F angle to 108.0°.

Methodologies for Structural Determination

The molecular structure of COF2 has been elucidated through a combination of experimental techniques and computational modeling.

Experimental Protocols

2.1.1 Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides highly accurate data on the molecule's moments of inertia, from which its geometric structure can be precisely calculated.

Methodology:

-

Sample Preparation: A gaseous sample of this compound, including isotopically substituted species (e.g., ¹³COF₂ and C¹⁸OF₂), is introduced into a waveguide sample cell under high vacuum.

-

Microwave Radiation: The sample is irradiated with microwave radiation over a specific frequency range (e.g., 8-30 kMc).[4]

-

Detection of Absorption: As the frequency is swept, the instrument records the frequencies at which the molecules absorb energy, corresponding to transitions between rotational energy levels.

-

Spectral Analysis: The observed transition frequencies are assigned to specific quantum number changes. For COF2, these are typically Q-branch series transitions.[4]

-

Calculation of Rotational Constants: From the assigned spectral lines, the effective rotational constants (a, b, c) for each isotopic species are determined with high precision.[4]

-

Structural Determination: The set of rotational constants from the parent molecule and its isotopes provides a system of equations. Solving these equations yields the moments of inertia, from which the internuclear distances (bond lengths) and angles can be calculated to a high degree of accuracy.[1][4] The structure is refined until the calculated rotational constants match the experimental values.

2.1.2 Gas Electron Diffraction (GED)

Gas Electron Diffraction is another powerful technique for determining the molecular structure of volatile compounds.[5] It relies on the scattering of a high-energy electron beam by the gas-phase molecules.

Methodology:

-

Sample Introduction: A narrow beam of the gaseous COF2 sample is effused from a nozzle into a high-vacuum chamber.[5]

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons is directed perpendicular to the gas stream. The electrons are scattered by the electrostatic potential of the molecule's atomic nuclei and electron clouds.[5]

-

Detection of Scattering Pattern: The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). This pattern consists of concentric rings of varying intensity.[5]

-

Data Analysis: The diffraction pattern is converted into a one-dimensional curve of scattering intensity versus scattering angle.[5]

-

Structural Refinement: The experimental scattering curve is compared to a theoretical curve calculated from a model of the molecule's geometry. The bond lengths, bond angles, and vibrational amplitudes of the model are systematically adjusted (refined) using a least-squares fitting procedure until the theoretical curve best matches the experimental data.[5]

Computational Protocols

2.2.1 Ab Initio Geometry Optimization

Computational chemistry provides a theoretical means to predict molecular structure by solving the Schrödinger equation. Geometry optimization is a procedure that locates the minimum energy conformation of a molecule, which corresponds to its equilibrium structure.[6][7]

Methodology:

-

Initial Structure: An approximate initial 3D structure of the COF2 molecule is generated.

-

Selection of Method and Basis Set: A level of theory (e.g., Hartree-Fock, Density Functional Theory - DFT) and a basis set (e.g., 6-31G**, cc-pVTZ) are chosen. These selections determine the accuracy and computational cost of the calculation.

-

Energy Calculation: A single-point energy calculation is performed on the initial geometry. The forces (the negative of the energy gradient) on each atom are also calculated.[8]

-

Iterative Minimization: The geometry optimization algorithm systematically modifies the atomic coordinates in a direction that lowers the total energy of the molecule.[6][8] This is an iterative process:

-

The coordinates are adjusted.

-

The energy and forces are recalculated.

-

The process is repeated until the forces on the atoms are negligible and the change in energy between steps is below a defined threshold, indicating that an energy minimum has been reached.[7]

-

-

Verification: The final optimized structure represents the theoretical equilibrium geometry. A frequency calculation is typically performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies). The bond lengths and angles of this final structure are the predicted values.

Visualization of Molecular Structure

The following diagram illustrates the trigonal planar geometry of the this compound molecule, including the atoms and their bonding relationships.

Caption: Molecular structure and bond parameters of this compound (COF2).

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 8. storion.ru [storion.ru]

Spectroscopic Analysis of Carbonyl Fluoride (COF₂): An In-depth Technical Guide to IR and NMR Data

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for carbonyl fluoride (COF₂), with a specific focus on infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the fundamental principles, experimental protocols, and quantitative data essential for the characterization of this important fluorinated compound. Data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a powerful technique for identifying the functional groups and determining the vibrational modes of a molecule. For this compound, a planar molecule with C₂ᵥ symmetry, IR spectroscopy is particularly informative, with the carbonyl (C=O) stretch being a prominent and characteristic feature.

IR Spectral Data: Vibrational Modes

This compound has six fundamental vibrational modes, all of which are active in the infrared spectrum. The strong electronegativity of the fluorine atoms and the double bond character of the C=O group result in characteristic absorption frequencies. The primary vibrational bands are summarized in Table 1. The most intense absorption corresponds to the ν₁ mode, the symmetric C=O stretch, which is typical for carbonyl compounds.[1]

Table 1: Fundamental Infrared Vibrational Frequencies of this compound (COF₂) in the Gas Phase

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | a₁ | ~1945 | Symmetric C=O Stretch |

| ν₄ | b₁ | ~1242 | Asymmetric C-F Stretch |

| ν₂ | a₁ | ~963 | Symmetric C-F Stretch |

| ν₆ | b₂ | ~774 | Out-of-plane Bend (Rocking) |

| ν₅ | b₁ | ~619 | In-plane F-C-F Bend (Scissors) |

| ν₃ | a₁ | ~582 | In-plane F-C-O Bend (Rocking) |

| Data compiled from references[2][3][4]. |

The spectrum is dominated by the ν₁ band around 1945 cm⁻¹, which is in a region with few other absorptions, making it highly diagnostic for the C=O group in this molecule.[1][5] Another key feature for detection is the band at 774 cm⁻¹.[6]

Experimental Protocol: Gas-Phase FT-IR Spectroscopy

Acquiring high-quality gas-phase IR spectra of this compound requires careful sample handling and specific instrumentation settings.

1. Sample Preparation and Handling:

-

This compound is a gas at room temperature and must be handled in a vacuum-tight gas cell.

-

The gas cell, typically a multi-pass cell with a path length of 5 to 10 cm, should be evacuated prior to sample introduction.[5][7]

-

Introduce the COF₂ gas into the cell to a specific partial pressure (e.g., 3.2 Torr).[4] For quantitative analysis, the pressure should be precisely measured using a capacitance manometer.[8]

-

To broaden spectral lines for better quantitative analysis or to conform to standard conditions, the sample can be diluted with a non-absorbing gas like dry nitrogen (N₂) to a total pressure of ~600-760 Torr.[7]

2. Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FT-IR) spectrometer is used for data collection.[6][8]

-

For high-resolution studies, a resolution of 0.005 cm⁻¹ to 0.5 cm⁻¹ can be employed.[4][8]

-

A background spectrum should be collected first using the evacuated or nitrogen-filled gas cell to account for atmospheric and instrumental responses.[9]

-

The sample spectrum is then recorded. Data acquisition may involve co-adding multiple scans (e.g., 16 scans) to improve the signal-to-noise ratio.[8]

-

The final spectrum is typically presented as absorbance or percent transmittance versus wavenumber (cm⁻¹).

Visualization of COF₂ Vibrational Modes

The fundamental vibrational modes of the this compound molecule can be visualized to understand the atomic motions corresponding to each IR absorption.

References

- 1. spectrabase.com [spectrabase.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Absolute intensities in the ν1, 2ν2, 2ν3 + ν4 band system of this compound - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. nist.gov [nist.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. egusphere.copernicus.org [egusphere.copernicus.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Carbonyl fluoride CAS number and molecular weight

An In-depth Technical Guide to Carbonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (COF₂), also known as fluorophosgene, is a highly reactive and versatile chemical compound. Due to its unique properties as a fluorinating agent, it serves as a critical building block in the synthesis of a wide array of organofluorine compounds. The strategic incorporation of fluorine into molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, its reactivity profile, and its applications in research and development, particularly in the context of medicinal chemistry and PET imaging.

Core Properties of this compound

This compound is a colorless, pungent, and highly toxic gas at standard conditions. Its high reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.

| Property | Value | Reference(s) |

| CAS Number | 353-50-4 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | COF₂ | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Weight | 66.01 g/mol | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Boiling Point | -83 °C | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Melting Point | -114 °C | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Appearance | Colorless gas | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Odor | Pungent | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Solubility in Water | Reacts | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

Spectroscopic Data

| Technique | Key Features |

| Infrared (IR) Spectroscopy | Strong absorption band corresponding to the C=O stretch is observed around 1928-1945 cm⁻¹.[2][4][6] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 66.[9] |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | The chemical shift for the fluorine atoms in this compound is in the range of -20 to -70 ppm relative to CFCl₃.[11] |

Synthesis of this compound

Several methods are available for the synthesis of this compound. The choice of method often depends on the scale and the available starting materials.

Experimental Protocol 1: Synthesis from Phosgene and Sodium Fluoride

This is a common laboratory-scale synthesis.

Materials:

-

Phosgene (COCl₂) or a phosgene surrogate like triphosgene

-

Anhydrous sodium fluoride (NaF)

-

Acetonitrile (anhydrous)

Procedure:

-

A stirred suspension of anhydrous sodium fluoride in acetonitrile is prepared in a reaction vessel equipped with a cooling system.

-

A solution of phosgene in acetonitrile is added dropwise to the suspension while maintaining a controlled temperature.

-

The reaction progress is monitored by gas chromatography.

-

Upon completion, the gaseous this compound is collected, typically through cryogenic trapping.

Experimental Protocol 2: Synthesis of [¹¹C]Carbonyl Difluoride for PET Imaging

This protocol details the synthesis of radiolabeled this compound for use in positron emission tomography (PET).[1][2]

Materials:

-

[¹¹C]Carbon dioxide ([¹¹C]CO₂) from a cyclotron

-

Molybdenum

-

Silver(II) fluoride (AgF₂)

-

Helium (carrier gas)

Procedure:

-

[¹¹C]CO₂ is reduced to [¹¹C]carbon monoxide ([¹¹C]CO) by passing it over molybdenum at 875 °C.[2]

-

The resulting [¹¹C]CO is carried by a helium stream through a stainless steel column packed with AgF₂ at room temperature.[1]

-

The single-pass gas-phase conversion yields [¹¹C]carbonyl difluoride quantitatively.[1]

-

The [¹¹C]COF₂ can be used immediately for subsequent labeling reactions.[1]

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent for the introduction of fluorine into organic molecules. Its reactivity is dominated by nucleophilic attack at the carbonyl carbon.

-

Hydrolysis: It reacts readily with water to form carbon dioxide and hydrogen fluoride.

-

Reaction with Alcohols: this compound reacts with alcohols to produce fluoroformates.

-

Reaction with Amines: It reacts with amines to yield carbamoyl fluorides.

-

Fluorination of Carbonyl Compounds: this compound can convert ketones and aldehydes into gem-difluorides.

Caption: General reaction pathway of this compound with nucleophiles.

Application in Drug Development: PET Imaging

A significant application of this compound in drug development is the synthesis of ¹¹C-labeled PET tracers. [¹¹C]Carbonyl difluoride is an efficient reagent for introducing a [¹¹C]carbonyl group into various heterocyclic scaffolds, which are common motifs in pharmaceutical compounds.[1]

The workflow for producing a PET tracer using [¹¹C]COF₂ involves its synthesis from cyclotron-produced [¹¹C]CO₂, followed by reaction with a suitable precursor molecule to form the desired radiolabeled compound.

Caption: Experimental workflow for the synthesis and application of [¹¹C]COF₂ in PET imaging.

Safety Considerations

This compound is a highly toxic and corrosive gas. It reacts with moisture to produce hydrogen fluoride. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including respiratory protection.

Conclusion

This compound is a valuable reagent for the synthesis of fluorinated organic compounds. Its utility extends from general organic synthesis to specialized applications in drug development, such as the production of PET tracers. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in a research setting. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals working with this important chemical.

References

- 1. [11C]Carbonyl difluoride – a new and highly efficient [11C]carbonyl group transfer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. US8513458B2 - Process for production of this compound - Google Patents [patents.google.com]

- 5. CA2557973C - Preparation of this compound - Google Patents [patents.google.com]

- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 7. US2836622A - Preparation of this compound - Google Patents [patents.google.com]

- 8. CA2548383C - Methods for producing this compound and apparatus for the production - Google Patents [patents.google.com]

- 9. Acyl fluoride synthesis by fluorination [organic-chemistry.org]

- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. DE60008710T2 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 13. Synthesis of oncological [11C]radiopharmaceuticals for clinical PET - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Carbonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl fluoride (COF₂), the fluorine analog of phosgene, is a highly reactive and versatile reagent with significant applications in organic synthesis, including the production of fluorinated pharmaceuticals and agrochemicals. Its history is marked by a progression from challenging early syntheses to more refined and safer industrial-scale production methods. This technical guide provides an in-depth overview of the discovery and historical development of this compound synthesis, detailed experimental protocols for key methodologies, a comparative analysis of quantitative data, and a visual representation of its synthetic timeline.

Introduction: The Discovery of a Reactive Fluorinating Agent

The first successful synthesis of this compound was achieved in 1934 by Otto Ruff and his colleagues . They produced this reactive gas by passing carbon monoxide over silver(II) fluoride. This seminal work opened the door to the exploration of this compound's chemical properties and its potential as a fluorinating agent. Early research into its synthesis was driven by the burgeoning field of fluorine chemistry and the desire to develop new methods for introducing fluorine into organic molecules.

Subsequent research focused on developing more practical and scalable synthetic routes. A significant advancement came in 1946 when J. H. Simons and his team investigated the reaction of phosgene (COCl₂) with hydrogen fluoride (HF)[1]. While this method produced this compound, the initial attempts were plagued by the formation of carbonyl chlorofluoride (COFCl) and difficulties in separating the desired product from corrosive byproducts[1]. Over the years, various approaches have been developed, including the direct fluorination of carbon monoxide and the oxidation of tetrafluoroethylene, each with its own set of advantages and challenges in terms of safety, yield, and purity.

Historical Timeline of this compound Synthesis

The following diagram illustrates the key milestones in the development of this compound synthesis, from its initial discovery to modern industrial methods.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Carbonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction